2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752711
InChI: InChI=1S/C12H17NO/c1-9(8-14)13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

CAS No.:

Cat. No.: VC17752711

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol
Standard InChI InChI=1S/C12H17NO/c1-9(8-14)13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3
Standard InChI Key JHVOJQFVWXPMGZ-UHFFFAOYSA-N
Canonical SMILES CC(CO)NC1CCC2=CC=CC=C12

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol belongs to the amine class, featuring a propanol backbone substituted with an amino group linked to a 2,3-dihydro-1H-inden-1-yl moiety. Its IUPAC name, 2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol, reflects this arrangement. The indene component contributes aromaticity, while the amino and hydroxyl groups enhance polarity, influencing solubility and reactivity.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
IUPAC Name2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol
CAS NumberNot publicly disclosed

Stereochemical Considerations

Though stereochemical data for this specific compound are unavailable, analogous structures like (2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol demonstrate the importance of chirality in biological interactions . The amino group’s position and the indene ring’s conformation may influence binding affinity to molecular targets.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves coupling an indene derivative with an amino-propanol precursor. A plausible route includes:

  • Indene Functionalization: Bromination or hydroxylation of 2,3-dihydro-1H-indene to introduce a reactive site.

  • Amination: Reaction with a propanolamine derivative under nucleophilic substitution conditions.

  • Purification: Chromatographic techniques to isolate the product.

While explicit details are proprietary, similar compounds like 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized via epoxide ring-opening reactions, suggesting potential parallels .

Structural Analogs and Derivatives

Modifications to the indene or amino-propanol moieties could enhance pharmacological properties. For example:

  • Aromatic Substitutions: Introducing electron-withdrawing groups on the indene ring to modulate electronic effects.

  • Steric Hindrance: Bulky substituents near the amino group to improve selectivity .

Hypothesized Biological Activity and Mechanisms

Dopamine Receptor Affinity

A critical advantage of indene-amine derivatives is their low affinity for dopamine D₂ receptors, minimizing extrapyramidal side effects common to neuroleptic drugs . This selectivity could position 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol as a safer candidate for neurological applications.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack details on absorption, distribution, metabolism, and excretion (ADME). In vitro assays using hepatic microsomes and permeability models (e.g., Caco-2 cells) could address this.

In Vivo Efficacy Studies

Rodent models of middle cerebral artery occlusion, as employed for related compounds, could validate neuroprotective efficacy . Metrics such as infarct volume reduction and behavioral recovery would be critical endpoints.

Toxicity Screening

Acute and chronic toxicity studies in preclinical models are essential to establish safety margins. Genotoxicity assays (Ames test, micronucleus) should precede clinical trials.

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